molecular formula C9H13NO B13603163 1-(Furan-2-yl)cyclopentan-1-amine

1-(Furan-2-yl)cyclopentan-1-amine

Cat. No.: B13603163
M. Wt: 151.21 g/mol
InChI Key: KNFQAFZSOPKOBX-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)cyclopentan-1-amine is an organic compound that features a furan ring attached to a cyclopentane ring with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Furan-2-yl)cyclopentan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of bio-platform molecules such as furfural. This process typically uses catalytic systems under mild conditions to achieve high selectivity and low energy consumption . Another method involves the reaction of alk-1-ynyl-oxiranes in the presence of p-toluenesulfonic acid and methanol, which leads to the formation of furan derivatives .

Industrial Production Methods

Industrial production of this compound often involves large-scale catalytic processes that utilize renewable biomass as feedstock. This approach not only ensures a sustainable supply of raw materials but also reduces the reliance on fossil resources .

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-yl)cyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include furanones, tetrahydrofuran derivatives, and various substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Furan-2-yl)cyclopentan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to fit into active sites of enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Furfurylamine: Another furan derivative with an amine group, used in similar applications.

    2-Furoic acid: A furan derivative with a carboxylic acid group, used in the synthesis of various organic compounds.

Uniqueness

1-(Furan-2-yl)cyclopentan-1-amine is unique due to its combination of a furan ring and a cyclopentane ring with an amine group. This unique structure imparts specific chemical and biological properties that distinguish it from other furan derivatives .

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-(furan-2-yl)cyclopentan-1-amine

InChI

InChI=1S/C9H13NO/c10-9(5-1-2-6-9)8-4-3-7-11-8/h3-4,7H,1-2,5-6,10H2

InChI Key

KNFQAFZSOPKOBX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=CO2)N

Origin of Product

United States

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